2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is an organic compound with the molecular formula . This compound features a quinoline ring and a trifluoromethylphenyl group attached to an ethanol moiety, which contributes to its unique chemical properties. Its CAS number is 496947-30-9, and it is classified as a member of the quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular weight of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is approximately 317.31 g/mol. The compound has a melting point in the range of 171–173 °C, indicating its solid state under standard laboratory conditions.
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol engages in various chemical reactions:
These reactions are crucial for exploring the compound's reactivity and potential modifications that could enhance its biological activity or material properties.
The mechanism of action for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets within biological systems:
Research indicates that quinoline derivatives often exhibit significant biological activities due to their ability to interfere with cellular processes at multiple levels.
The compound exhibits characteristics typical of both phenolic compounds and aromatic heterocycles, such as:
These properties make it suitable for various applications in research and industry.
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol has several notable applications:
Quinoline’s journey in medicinal chemistry began with natural alkaloids like quinine (isolated in 1820), which established the scaffold’s antimalarial efficacy. Over two centuries, strategic functionalization has expanded its therapeutic relevance to antimicrobial, anticancer, and antiviral domains [9]. The scaffold’s versatility arises from its:
Table 1: Evolution of Quinoline-Based Therapeutics
Era | Compound Class | Therapeutic Application | Key Advancement |
---|---|---|---|
1820–1940 | Natural alkaloids | Antimalarial | Isolation of quinine from Cinchona bark |
1940–1980 | 4-Aminoquinolines | Antimalarial (chloroquine) | Enhanced potency and pharmacokinetics |
1980–2000 | Quinolones | Broad-spectrum antibacterials | Introduction of fluorine at C6 |
2000–Present | Trifluoromethyl quinolines | Antimicrobial/anticancer agents | Incorporation of CF₃ for target affinity |
Contemporary research focuses on hybrid quinoline architectures like 2-(quinolin-2-yl)ethanol derivatives, which exploit synergistic pharmacophoric effects for enhanced bioactivity against resistant pathogens [6] [9].
The trifluoromethyl (–CF₃) group is a linchpin in modern medicinal chemistry, featured in 19 FDA-approved drugs over the past two decades (e.g., Alpelisib, Ubrogepant) [8]. Its integration into quinoline hybrids enhances bioactivity through:
In 2-quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 496947-30-9), the –CF₃ group amplifies antibacterial activity against Gram-positive pathogens. Analog studies reveal that para-CF₃ substitution reduces MIC values 4-fold against MRSA compared to methyl analogs (0.75 vs. 3.0 μg/mL) [9]. Similarly, pyrrole derivatives with meta-NO₂ and ortho-OH groups adjacent to –CF₃ exhibit superior antifungal activity due to enhanced target binding [4].
Table 2: Impact of Trifluoromethyl Positioning on Biological Activity
Compound Class | Substituent Pattern | Biological Activity (MIC or IC₅₀) | Target Pathogen/Enzyme |
---|---|---|---|
Quinoline-ethanol hybrids | p-CF₃ on phenyl ring | MIC = 0.75 μg/mL | MRSA/VRE |
Dihydropyrrol-2-ones | o-OH + m′-NO₂ near –CF₃ | IC₅₀ = 1.8 μM | Candida albicans |
Pyrimidine-quinolones | m-CF₃ on linker | IC₅₀ = 18.2 μM | hLDHA |
Ethanolamine-bridged quinolines represent a strategic fusion of three bioactivity-enhancing elements:
Synthetic innovations enable efficient access to these hybrids:
1. **Catalyst-Free Cyclization**: - Reactants: *o*-Aminobenzaldehydes + β-keto esters - Conditions: EtOH, 80°C, 12 h - Atom economy: 92% - Yield: 70–85% [5] 2. **One-Pot Assembly**: - Reactants: Aldehydes + p-CF₃-aniline + pyruvic acid - Conditions: TFA/EtOH, reflux - Purity: >95% (HPLC) [4]
These methods facilitate gram-scale synthesis of 2-quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (molecular weight 317.31 g/mol, purity ≥97%), enabling exploration against multidrug-resistant pathogens. Crucially, low hemolysis (<5%) and cytotoxicity (IC₅₀ >28 μg/mL in HepG2 cells) confirm therapeutic potential [9].
Table 3: Synthetic Methodologies for Ethanolamine-Quinoline Hybrids
Method | Conditions | Atom Economy | Yield | Purity | Scalability |
---|---|---|---|---|---|
Catalyst-free [4+2] | EtOH, 80°C, 12 h | 92% | 70–85% | >95% | Gram-scale feasible |
TFA-catalyzed condensation | EtOH reflux, 24 h | 85% | 64–78% | >95% | Milligram scale |
HCl-mediated amination | EtOH/DCM, 60°C, 8 h | 88% | 90% | 97% | Decagram scale |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7